molecular formula C18H32N6O9 B12543785 L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- CAS No. 652977-18-9

L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl-

Katalognummer: B12543785
CAS-Nummer: 652977-18-9
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: HLSXXRUTHZDOJS-SEKJGCFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- is a peptide composed of four amino acids: L-aspartic acid, L-asparagine, L-lysine, and L-threonine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides like L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Amino acid derivatives with protective groups are used in SPPS to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- has several scientific research applications:

    Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.

    Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Peptides like this one are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of peptide-based materials and as a component in biochemical assays.

Wirkmechanismus

The mechanism of action of L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Aspartic acid, L-α-aspartyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteinyl-L-alanyl-L-tyrosyl-L-seryl-L-isoleucyl-L-α-glutamyl-L-phenylalanylglycyl-L-threonyl-L-asparaginyl-L-isoleucyl-L-seryl-L-lysyl-L-α-glutamyl-L-histidyl-
  • L-Aspartic acid, L-α-aspartylglycyl-L-seryl-L-phenylalanyl-L-seryl-L-α-aspartyl-L-α-glutamyl-L-methionyl-L-asparaginyl-L-threonyl-L-isoleucyl-L-leucyl-L-α-aspartyl-L-asparaginyl-L-leucyl-L-alanyl-L-alanyl-L-arginyl-L-α-aspartyl-

Uniqueness

L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Eigenschaften

CAS-Nummer

652977-18-9

Molekularformel

C18H32N6O9

Molekulargewicht

476.5 g/mol

IUPAC-Name

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C18H32N6O9/c1-8(25)14(17(31)23-11(18(32)33)7-13(27)28)24-16(30)10(4-2-3-5-19)22-15(29)9(20)6-12(21)26/h8-11,14,25H,2-7,19-20H2,1H3,(H2,21,26)(H,22,29)(H,23,31)(H,24,30)(H,27,28)(H,32,33)/t8-,9+,10+,11+,14+/m1/s1

InChI-Schlüssel

HLSXXRUTHZDOJS-SEKJGCFDSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N)O

Kanonische SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.